4'-乙氧基-2,2':6',2''-三吡啶

描述

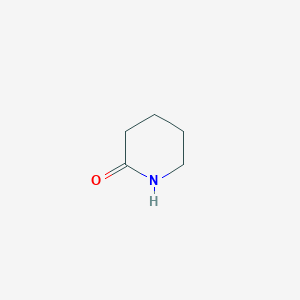

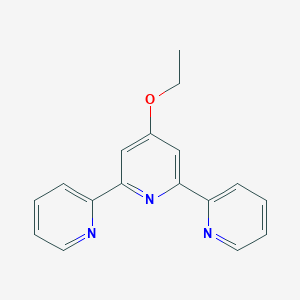

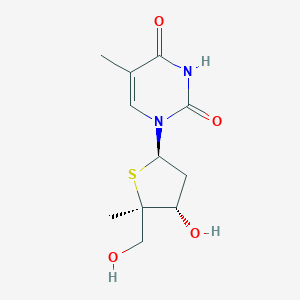

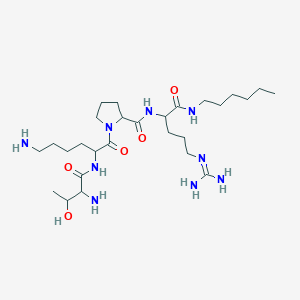

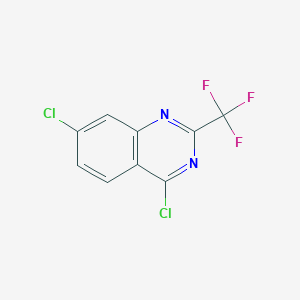

4’-Ethoxy-2,2’:6’,2’'-terpyridine is a derivative of Terpyridine . Terpyridine is a heterocyclic compound derived from pyridine. It is a white solid that is soluble in most organic solvents . The compound is mainly used as a ligand in coordination chemistry .

Synthesis Analysis

Terpyridine was first synthesized by G. Morgan and F. H. Burstall in 1932 by the oxidative coupling of pyridines . More efficient syntheses have since been described, mainly starting from 2-acetylpyridine . One method produces an enaminone by the reaction of 2-acetylpyridine with N,N-dimethylformamide dimethyl acetal . The base-catalyzed reaction of 2-acetylpyridine with carbon disulfide followed by alkylation with methyl iodide gives C5H4NCOCH=C(SMe)2 . Condensation of this species with 2-acetylpyridine forms the related 1,5-diketone, which condenses with ammonium acetate to form a terpyridine . Treatment of this derivative with Raney nickel removes the thioether group .Molecular Structure Analysis

The molecular formula of 4’-Ethoxy-2,2’:6’,2’'-terpyridine is C17H15N3O . Its molecular weight is 277.32 . Terpyridine is a tridentate ligand that binds metals at three meridional sites giving two adjacent 5-membered MN2C2 chelate rings .Chemical Reactions Analysis

Terpyridine forms complexes with most transition metal ions as do other polypyridine compounds, such as 2,2’-bipyridine and 1,10-phenanthroline . Complexes containing two terpyridine complexes, i.e., [M(Terpy)2]n+ are common . They differ structurally from the related [M(Bipy)3]n+ complexes in being achiral . Terpyridine complexes, like other polypyridine complexes, exhibit characteristic optical and electrochemical properties: metal-to-ligand charge transfer (MLCT) in the visible region, reversible reduction and oxidation, and fairly intense luminescence .Physical And Chemical Properties Analysis

Terpyridine is a white solid that is soluble in most organic solvents . It has a melting point of 88 °C (190 °F; 361 K) and a boiling point of 370 °C (698 °F; 643 K) .科学研究应用

合成和络合物形成:4'-乙氧基-2,2':6',2''-三吡啶用于合成带有不同取代基的功能化2,2':6',2''-三吡啶,这对于创建具有独特性质的复合物至关重要。例如,通过与亲电试剂的反应,这些三吡啶的合成已经实现,导致了不同官能团(如氰丙氧基和烯丙氧基)的修饰。这些反应对于基于可聚合双三吡啶金属离子复合物的新功能材料的创造至关重要(Andres, Hofmeier, Bas Lohmeijer, & Schubert, 2003)。

光物理性质和光催化:研究4'-乙氧基-2,2':6',2''-三吡啶衍生物的光物理性质以及其在光催化应用中的潜力。已经证明,在tpy配体的4位引入乙炔基苯基基团不会影响复合物对某些反应(如对4-甲氧基苄醇的氧化)的光催化能力。这种应用在光化学和太阳能转换领域至关重要(Davidson et al., 2015)。

金属络合物及其应用:使用4'-乙氧基-2,2':6',2''-三吡啶及其衍生物合成金属络合物在开发具有独特电化学和光物理性质的新材料方面发挥着重要作用。研究表明,使用新型4'-乙氧基-2,2':6',2''-三吡啶合成了钌(II)络合物,已经对其化学和电化学性质进行了研究。这些络合物在传感器技术和分子电子学等领域具有广泛的应用(Fallahpour, Neuburger, & Zehnder, 1999)。

超分子化学和分子间相互作用:在超分子化学中,使用4'-乙氧基-2,2':6',2''-三吡啶衍生物来探索分子间相互作用,如C–H···π和π–π堆积,这对于形成超分子组装至关重要。这种应用对于设计和合成新的分子材料和纳米技术应用至关重要(Tripathi, Hossain, Seth, & Mukhopadhyay, 2021)。

未来方向

There has been increased interest in the use of ditopic 4,2′:6′,4′′-tpy ligands as linkers in coordination polymers and 2D-networks . Functionalization in the 4′-position of 4,2′:6′,4′′-tpy is synthetically straightforward, giving access to a large suite of building blocks . Less well explored is the coordination chemistry of 3,2′:6′,3′′-tpy ligands which exhibit greater conformational flexibility than 4,2′:6′,4′′-tpy . One approach to making the transition from 2D- to 3D-networks is to utilize tetratopic bis(4,2′:6′,4′′-tpy) and bis(3,2′:6′,3′′-tpy) ligands which act as 4-connecting nodes .

属性

IUPAC Name |

4-ethoxy-2,6-dipyridin-2-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O/c1-2-21-13-11-16(14-7-3-5-9-18-14)20-17(12-13)15-8-4-6-10-19-15/h3-12H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URIBOHWQXVEZQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=NC(=C1)C2=CC=CC=N2)C3=CC=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4'-Ethoxy-2,2':6',2''-terpyridine | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(4-Ethenyl-2,4,7,14-tetramethyl-3,9-dioxo-6-tricyclo[5.4.3.01,8]tetradecanyl) 2-[2-(diethylamino)ethylsulfanyl]acetate](/img/structure/B129396.png)

![2,3,4,5-Tetrafluoro-alpha-[(2-formyl-2-methylhydrazinyl)methylene]-beta-oxobenzenepropanoic Acid Ethyl Este](/img/structure/B129402.png)